

Biochemical Profile & Selectivity

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Compound Focus: hSMG-1 inhibitor 11e

Cat. No.: S8475388

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hSMG-1 inhibitor 11e exhibits exceptional potency against its primary target. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for hSMG-1 and related kinases, demonstrating its selectivity profile [1] [2] [3]:

Target	IC ₅₀ Value	Selectivity over hSMG-1
hSMG-1	< 0.05 nM	(Baseline)
mTOR	45 nM	>900-fold
PI3K α	61 nM	>900-fold
PI3K γ	92 nM	>900-fold
CDK1	32 μ M	>>900-fold
CDK2	7.1 μ M	>>900-fold

This data shows that **hSMG-1 inhibitor 11e** has remarkable selectivity for hSMG-1 over the closely related kinase mTOR and the PI3K-family kinases, and virtually no significant activity against the more distantly related CDK1 and CDK2 [1] [2] [3].

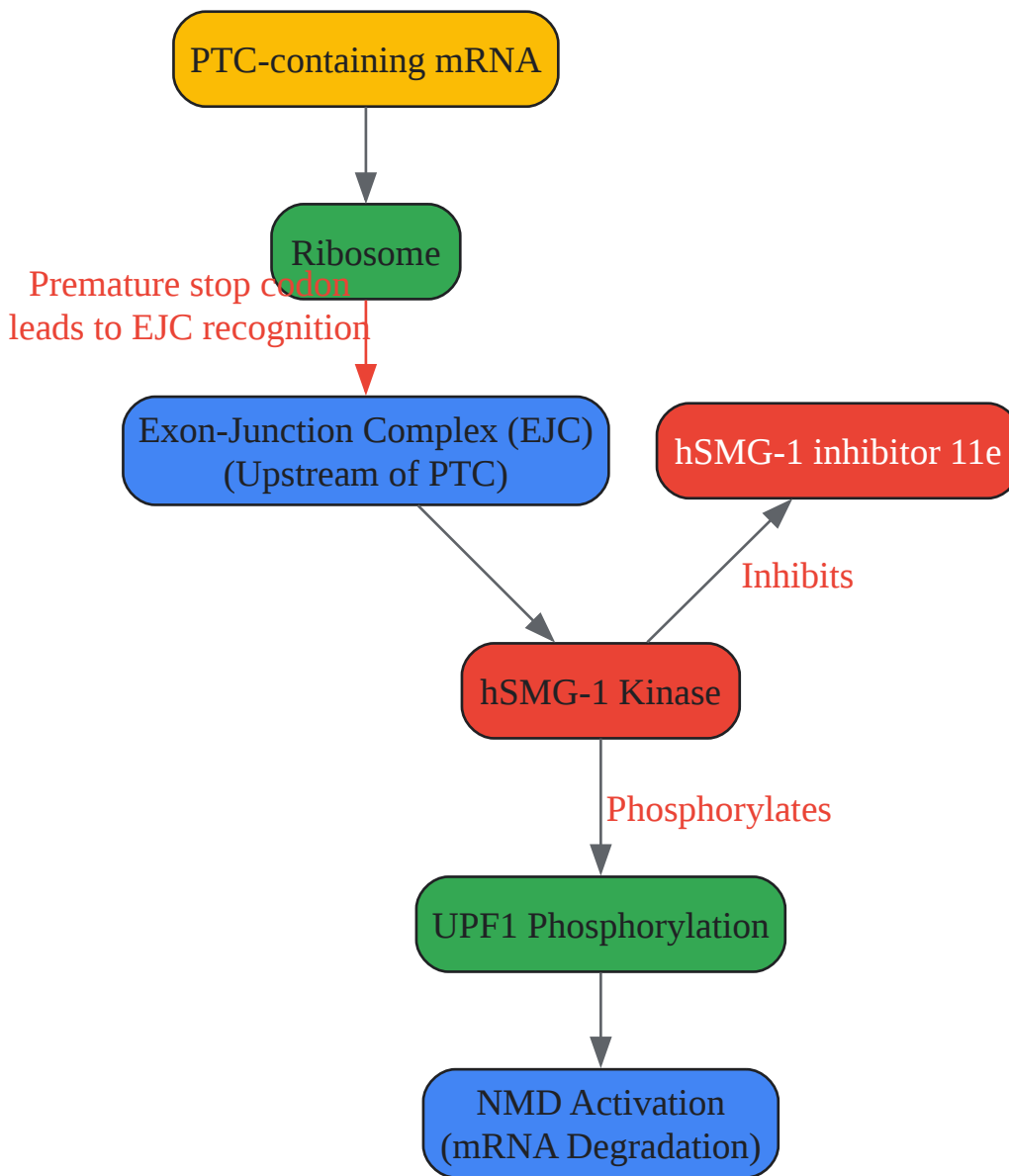
In Vitro Experimental Data

In cellular assays, **hSMG-1 inhibitor 11e** effectively inhibits human recombinant SMG1 expressed in HEK293 cells, with an IC50 of < **0.00005 μM** (or <0.05 nM) when using a GST-tagged p53 protein as a substrate in a DELFIA assay [1].

Mechanism of Action & Signaling Pathway

hSMG-1 (human Suppressor with Morphogenetic effect on Genitalia 1) is a kinase that plays a dual role in the NMD pathway, an RNA surveillance mechanism, and in the cellular response to genotoxic stress [1] [4] [5]. By inhibiting hSMG-1, this compound can be used to probe the NMD pathway and study its role in conditions like cancer, where disrupted cellular stress responses can contribute to tumor growth and chemotherapy resistance [1].

The following diagram illustrates the NMD pathway and the point at which **hSMG-1 inhibitor 11e** acts:



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Figure 1: Mechanism of **hSMG-1 inhibitor 11e** action in the NMD pathway. The inhibitor blocks hSMG-1 kinase activity, preventing the phosphorylation of UPF1 and subsequent degradation of PTC-containing mRNAs [1] [4] [5].

Practical Research Applications

Basic In Vitro Assay Protocol

A typical cited protocol for assessing hSMG-1 inhibition involves:

- **Assay Type:** DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay)
- **Enzyme Source:** Human recombinant SMG1 expressed in HEK293 cells.
- **Substrate:** GST-tagged p53 protein.
- **Procedure:** The compound is incubated with the enzyme and substrate for **1 hour**, after which the level of phosphorylation is measured using the DELFIA method to determine the degree of inhibition [1].

Reconstitution and Storage

For laboratory use, the following handling information is generally recommended:

- **Molecular Formula:** C₂₆H₂₇N₇O₃S [1] [2] [3]
- **Molecular Weight:** 517.60 g/mol [1] [2] [6]
- **CAS Number:** 1402452-10-1 [1] [2] [3]
- **Storage (Powder):** Store at **-20°C** or **4°C**, sealed, and protected from light and moisture [1] [3] [7].
- **Solubility:** Soluble in DMSO at concentrations of at least **50 mg/mL (96.6 mM)** [1] [2].
- **Preparation of Stock Solution:** A common method is to prepare a 10 mM stock solution by dissolving the compound in DMSO. This stock can be stored at **-80°C** for 6 months or **-20°C** for 1 month. Further dilutions should be made into appropriate aqueous buffers for cellular assays [1].

hSMG-1 inhibitor 11e is a powerful chemical probe for fundamental research. As it is intended for research use only and is not for human consumption, its primary value lies in helping scientists unravel the complexities of the NMD pathway and its implications in health and disease [1] [3].

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